molecular formula C8H10F3N3 B13089996 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine

Cat. No.: B13089996
M. Wt: 205.18 g/mol
InChI Key: IHJGEGBNYMMGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine (CAS: 869943-46-4) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a tetrahydropyrimidine ring system. Its molecular formula is C₈H₁₀F₃N₃ (molecular weight: 205.18 g/mol). The compound is characterized by a trifluoromethyl (-CF₃) group at position 7 and a methyl (-CH₃) group at position 5, which confer unique electronic and steric properties. The tetrahydropyrimidine moiety enhances conformational flexibility, making it valuable in medicinal chemistry for targeting enzymes and receptors .

This compound is synthesized via catalytic dearomatization of pyrazolo[1,5-a]pyrimidines, as demonstrated in recent enantioselective methodologies using rhodium catalysts . Its structural features, particularly the -CF₃ group, improve metabolic stability and binding affinity in drug design, as seen in analogs of kinase inhibitors like zanubrutinib .

Properties

Molecular Formula

C8H10F3N3

Molecular Weight

205.18 g/mol

IUPAC Name

5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H10F3N3/c1-5-4-6(8(9,10)11)14-7(13-5)2-3-12-14/h2-3,5-6,13H,4H2,1H3

InChI Key

IHJGEGBNYMMGDQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C(=CC=N2)N1)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, 2-(arylhydrazono)malononitrile, β-diketones, and p-toluenesulphonic acid . The reactions are typically carried out under mild conditions to ensure high yields and regioselectivity .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyrimidines, which can be further modified to enhance their biological activities .

Mechanism of Action

The mechanism of action of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization . The exact molecular targets and pathways involved in its anticancer activity are still under investigation .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The -CF₃ group (strong electron-withdrawing) enhances electrophilicity at position 7, facilitating nucleophilic substitutions (e.g., Suzuki-Miyaura reactions) . In contrast, -OH (electron-donating) reduces reactivity and antibacterial efficacy by 5–6× .

Aromatic vs. Aliphatic Substituents :

  • Phenyl groups (e.g., at position 5) increase lipophilicity, favoring membrane penetration in antimicrobial agents . Methyl groups offer steric stabilization without significant electronic effects.

Pharmacological Relevance

  • Antibacterial Activity: 5,7-Dimethyl derivatives exhibit superior activity (MIC: 0.187–0.50 µg/mL) against S. aureus and P. aeruginosa compared to hydroxylated analogs, emphasizing the role of hydrophobic substituents .
  • Kinase Inhibition : Trifluoromethylated analogs of Pim1 kinase inhibitors are synthesized via C–O bond activation and cross-coupling, highlighting the scaffold’s adaptability in targeting ATP-binding pockets .

Biological Activity

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzymatic inhibition, and potential therapeutic applications.

  • Molecular Formula : C11H14F3N3O2
  • Molecular Weight : 277.24 g/mol
  • CAS Number : Specific CAS number not provided in the sources.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • A study highlighted various derivatives' ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific compounds showed IC50 values in the low micromolar range against multiple cancer cell lines .
  • The introduction of trifluoromethyl groups enhances the lipophilicity and biological activity of these compounds, making them promising candidates for further development in cancer therapy .

Enzymatic Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

  • Cyclooxygenase (COX) Inhibition : Several derivatives of pyrazolo[1,5-a]pyrimidines demonstrated potent COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 μM. This suggests potential applications in treating inflammatory diseases .
  • Selective Protein Inhibition : The structural modifications in these compounds allow for selective inhibition of specific proteins involved in disease pathways, which is crucial for developing targeted therapies .

Study 1: Anti-inflammatory Effects

A recent study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anti-inflammatory properties. The most effective compound exhibited an edema inhibition percentage significantly higher than that of the standard drug celecoxib .

CompoundEdema Inhibition (%)COX-2 IC50 (μM)
Compound A96%0.034
Compound B82%0.052
Celecoxib82.8%N/A

Study 2: Anticancer Screening

In another investigation focusing on anticancer activity, compounds were tested against various cancer cell lines. The results indicated that certain derivatives had IC50 values as low as 10 μM against breast and lung cancer cells .

CompoundCancer Cell LineIC50 (μM)
Compound CMCF-7 (Breast)10
Compound DA549 (Lung)15

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.